2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide

CAS No.: 1206154-66-6

Cat. No.: VC2817938

Molecular Formula: C10H10N4O3

Molecular Weight: 234.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1206154-66-6 |

|---|---|

| Molecular Formula | C10H10N4O3 |

| Molecular Weight | 234.21 g/mol |

| IUPAC Name | 2-(2,4-dioxo-1H-quinazolin-3-yl)acetohydrazide |

| Standard InChI | InChI=1S/C10H10N4O3/c11-13-8(15)5-14-9(16)6-3-1-2-4-7(6)12-10(14)17/h1-4H,5,11H2,(H,12,17)(H,13,15) |

| Standard InChI Key | BBIUTKWWDHKWBT-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC(=O)NN |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC(=O)NN |

Introduction

Chemical Identity and Properties

2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide is a quinazoline derivative characterized by specific chemical identifiers and properties. Table 1 summarizes the key chemical identifiers and physical properties of this compound.

Chemical Identifiers

Table 1: Chemical Identifiers of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide

| Parameter | Value |

|---|---|

| CAS Number | 1206154-66-6 |

| Molecular Formula | C10H10N4O3 |

| Molecular Weight | 234.21 g/mol |

| IUPAC Name | 2-(2,4-dioxo-1H-quinazolin-3-yl)acetohydrazide |

| Standard InChI | InChI=1S/C10H10N4O3/c11-13-8(15)5-14-9(16)6-3-1-2-4-7(6)12-10(14)17/h1-4H,5,11H2,(H,12,17)(H,13,15) |

| Standard InChIKey | BBIUTKWWDHKWBT-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC(=O)NN |

| PubChem CID | 47001914 |

Structural Features

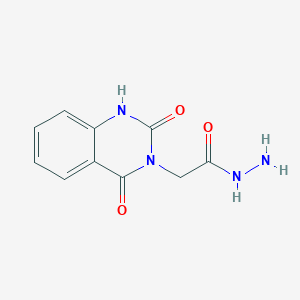

The compound consists of a quinazoline-2,4-dione core with an acetohydrazide group attached at the N-3 position. This structural arrangement is significant for its biological activity and potential pharmaceutical applications. The quinazoline ring system forms the backbone of the molecule, while the hydrazide group (-CO-NH-NH2) extends from this core structure, providing additional functional capabilities, particularly for hydrogen bonding interactions with biological targets.

Physical Properties

The physical properties of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide contribute to its pharmaceutical potential. While complete experimental data for this specific compound is limited in the search results, related quinazoline-2,4-dione derivatives typically exhibit crystalline nature with defined melting points. The hydrazide group enhances water solubility compared to other quinazoline derivatives, which may facilitate pharmaceutical formulation.

Synthesis Methods

The synthesis of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide involves specific chemical reactions and pathways. Based on the synthesis of similar compounds, potential routes can be identified.

General Synthetic Approaches

The synthesis of quinazoline-2,4-dione derivatives typically involves reactions starting from anthranilic acid or related compounds. For hydrazide derivatives, the synthesis often proceeds through multiple steps including alkylation and hydrazinolysis.

Specific Synthetic Route

Based on related compound syntheses, the preparation of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide likely involves:

-

Formation of the quinazoline-2,4-dione core

-

N-alkylation with a suitable ester derivative

-

Hydrazinolysis to introduce the hydrazide function

A comparable synthesis described for similar compounds includes the reaction with hydrazine hydrate under reflux conditions . For instance, the synthesis of the related compound 2-(2,4-Dioxo-3-phenyl-3,4-dihydroquinazolin-1(2H)-yl) acetohydrazide involved adding hydrazine hydrate to a solution of the precursor in ethanol, refluxing for 4 hours, followed by cooling, filtration, and crystallization from aqueous ethanol .

Biological Activities and Applications

The biological significance of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide derives from both its quinazoline core and the hydrazide functional group. Research on quinazoline derivatives reveals a spectrum of potential applications.

Other Biological Activities

Quinazoline derivatives more broadly demonstrate diverse biological activities including:

-

Anticonvulsant properties

-

Antimicrobial effects

-

Anticancer potential

The hydrazide group in the molecule may enhance these activities through its ability to participate in hydrogen bonding and other molecular interactions with biological targets.

Structure-Activity Relationships

The biological activity of quinazoline-2,4-dione derivatives depends significantly on their structural features. Understanding these relationships provides insights into optimizing the activity of compounds like 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide.

Key Structural Elements

Research on similar compounds reveals several structural features that influence biological activity:

-

The quinazoline-2,4-dione core provides a scaffold for enzyme inhibition

-

Substitution patterns on the quinazoline ring affect binding affinity

-

The hydrazide group enhances interactions through hydrogen bonding

-

Molecular hybridization between quinazoline-2,4-dione scaffold and other functional groups can improve antibacterial activity

Comparative Activity Analysis

Studies on related compounds indicate that the presence of specific functional groups like -CH2CN (cyanomethyl), amide, and/or heterocyclic moieties (e.g., thia/tri/tetr-azocine) can significantly enhance antibacterial activity . The -C=N- bond has been reported as an important feature in the design of effective antibacterial agents .

Molecular Docking and ADMET Analysis

In silico studies provide valuable insights into the potential mechanisms of action and pharmacokinetic properties of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide and related compounds.

ADMET Predictions

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) predictions are important for evaluating the drug-like properties of compounds. Related quinazoline-2,4-dione derivatives with good antibacterial activity have been predicted to have acceptable bioavailability , suggesting that 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide may also demonstrate favorable pharmacokinetic properties, though specific studies would be required for confirmation.

Research Applications and Future Directions

The compound 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide holds potential for various research applications based on its structural properties and the known activities of related compounds.

Current Research Applications

Current applications for this compound and related derivatives include:

-

Antimicrobial agent development, particularly against Gram-positive bacteria

-

Investigation as enzyme inhibitors targeting dihydrofolate reductase

-

Exploration as scaffolds for medicinal chemistry and drug discovery

-

Research into structure-activity relationships to guide optimization of quinazoline-based drugs

Future Research Directions

Future research on 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide might focus on:

-

Comprehensive evaluation of its antimicrobial spectrum

-

Optimization of synthesis routes for improved yields

-

Development of structure-activity relationship models specifically for the hydrazide function

-

Exploration of combination therapies with established antibiotics

-

Investigation of potential anticancer and anticonvulsant activities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume